molecular formula C18H20O3 B11843134 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid CAS No. 882865-41-0

2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid

Cat. No.: B11843134
CAS No.: 882865-41-0
M. Wt: 284.3 g/mol
InChI Key: AEKXPKDLKFGLEA-UHFFFAOYSA-N
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Description

2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C18H20O3 It is a derivative of phenylacetic acid, characterized by the presence of an isopropylbenzyl group and an oxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-isopropylbenzyl alcohol with a suitable phenol derivative under basic conditions to form the intermediate 4-isopropylbenzyl phenyl ether.

    Acylation: The intermediate is then subjected to acylation using a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxyphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may influence pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Isopropylbenzyl)oxy)-3-methoxyphenylacetic acid
  • **3-Chloro-4-((4-isopropylbenzyl)oxy

Properties

CAS No.

882865-41-0

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-[3-[(4-propan-2-ylphenyl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C18H20O3/c1-13(2)16-8-6-14(7-9-16)12-21-17-5-3-4-15(10-17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20)

InChI Key

AEKXPKDLKFGLEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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